molecular formula C6H12N4O4 B602043 (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione CAS No. 16337-02-3

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione

Cat. No.: B602043
CAS No.: 16337-02-3
M. Wt: 204.18
InChI Key:
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Description

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is a derivative of D-Cycloserine, a broad-spectrum antibiotic primarily used as a secondary treatment for tuberculosis. D-Cycloserine itself is known for its effects on the nervous system and its ability to inhibit bacterial cell wall synthesis. The dimer form of D-Cycloserine is an impurity that can form during the synthesis or storage of D-Cycloserine .

Mechanism of Action

Target of Action

D-Cycloserine dimer primarily targets two crucial enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a significant role in the formation of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of the bacterial cell wall .

Mode of Action

D-Cycloserine dimer interacts with its targets in a unique way. It acts as a structural analog of D-alanine, competing with D-alanine for the active sites of the enzymes . For alanine racemase, it forms an aromatized D-Cycloserine-PLP adduct, which irreversibly blocks the enzyme’s activity . For D-alanine:D-alanine ligase, it was initially thought to inhibit the enzyme through simple, competitive, and reversible binding to one of the D-Ala binding sites . Recent studies suggest that the inhibition of d-alanine:d-alanine ligase by d-cycloserine proceeds via a distinct phosphorylated form of the drug .

Biochemical Pathways

The primary biochemical pathway affected by D-Cycloserine dimer is the bacterial cell wall peptidoglycan biosynthesis pathway . By inhibiting the enzymes alanine racemase and D-alanine:D-alanine ligase, D-Cycloserine dimer disrupts the formation of the dipeptide D-alanyl-D-alanine, a key component of the bacterial cell wall . This disruption leads to the inhibition of bacterial cell wall synthesis, which can result in bacterial cell death .

Pharmacokinetics

D-cycloserine, the monomer form, is known to be well soluble in water , which suggests that the dimer might also have good water solubility This property could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D-Cycloserine dimer’s action primarily involve the disruption of bacterial cell wall synthesis . By inhibiting the formation of the dipeptide D-alanyl-D-alanine, D-Cycloserine dimer prevents the proper construction of the bacterial cell wall . This can lead to bacterial cell death, making D-Cycloserine dimer an effective antibiotic .

Action Environment

The action, efficacy, and stability of D-Cycloserine dimer can be influenced by various environmental factors. For instance, it has been found that D-Cycloserine is unstable under acidic conditions (pH 1–2), converting into its dimer in the solid-state and in solution . Therefore, the pH of the environment could significantly impact the stability and efficacy of D-Cycloserine dimer. Additionally, the presence of certain solvents, such as acetonitrile, can enhance the dimerization of D-Cycloserine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can occur unintentionally during the preparation of D-Cycloserine. One common method involves the use of D-serine as a starting material, which undergoes a series of protection-deprotection steps to yield D-Cycloserine. During this process, impurities such as the dimer can form .

Industrial Production Methods: Industrial production of D-Cycloserine involves fermentation using Streptomyces species or chemical synthesis. The dimer impurity can be controlled by optimizing reaction conditions and using appropriate solvents. For instance, using methanol instead of acetonitrile can reduce dimer formation .

Chemical Reactions Analysis

Types of Reactions: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can undergo various chemical reactions, including:

    Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dimer into simpler compounds.

    Substitution: The dimer can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the dimer .

Scientific Research Applications

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione has several applications in scientific research:

Comparison with Similar Compounds

    D-Alanine: An amino acid that is structurally similar to D-Cycloserine.

    D-Alanylalanine: A dipeptide involved in bacterial cell wall synthesis.

    D-Serine: A precursor in the synthesis of D-Cycloserine.

Uniqueness: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is unique due to its formation as an impurity during the synthesis and storage of D-Cycloserine. Its presence can affect the stability and efficacy of D-Cycloserine-based formulations, making its study important for pharmaceutical applications .

Properties

IUPAC Name

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBJUCSMJGKICJ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CON)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16337-02-3
Record name Cycloserine diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOSERINE DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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